N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Description
N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at the 1-position and a thiophene-2-carbohydrazide group at the 4-position. This hybrid structure combines a heterocyclic core with a carbohydrazide side chain, which is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-11-5-6-13(8-12(11)2)24-17-14(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQZTAUOVTOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.33 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a thiophene moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
Anticancer Properties
Pyrazolo[3,4-d]pyrimidines have been recognized for their potential anticancer activity. A study highlighted the ability of related compounds to inhibit tumor-cell lines. While direct evidence for the anticancer activity of this compound is not extensively documented, the structural similarities suggest potential pathways for further exploration .
The mechanisms through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to viral replication and tumor growth. Pyrazolo[3,4-d]pyrimidines often act as kinase inhibitors or interfere with nucleic acid synthesis . Detailed mechanistic studies specific to this compound are necessary to elucidate its precise action.
Case Studies
Case Study 1: Antiviral Screening
In a study examining various pyrazolo derivatives for antiviral activity against HIV-1 and HIV-2, several compounds showed promising results. Although this compound was not specifically tested in this context, the findings suggest that similar structures could yield effective antiviral agents .
Case Study 2: Anticancer Evaluation
A comparative analysis of pyrazolo compounds indicated significant cytotoxic effects against cancer cell lines. While direct testing of this compound was not reported, the structural attributes align it with other active compounds in this category .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Pyrazolo derivatives | Inhibition of HIV replication |
| Anticancer | Various pyrazolo compounds | Cytotoxic effects in tumor cell lines |
| Enzyme Inhibition | Kinase inhibitors | Disruption of signaling pathways |
Scientific Research Applications
Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinase 2 and phosphoinositide 3-kinase (PI3K), which are critical in cancer cell proliferation and survival . The specific compound N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide could potentially be investigated for its efficacy against various cancer types.
- Antimicrobial Activity : Similar compounds have been noted for their antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Cytoprotective Effects : Some studies suggest that derivatives of this compound may have radioprotective effects, which could be beneficial in protecting cells from radiation damage during cancer treatments .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods:
- One-Pot Synthesis : A notable method involves a one-pot synthesis approach that simplifies the reaction process while maintaining high yields and purity. This method utilizes starting materials such as 5-amino-N-substituted-1H-pyrazole derivatives and thiophene-based reactants under mild conditions .
Therapeutic Potential
Given its structural characteristics and biological activity, this compound may serve multiple therapeutic roles:
- Cancer Treatment : As an inhibitor of key enzymes involved in tumor growth, further studies could explore its effectiveness in preclinical and clinical settings.
- Infection Control : Its antimicrobial properties could lead to new formulations for treating resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibition of cancer cell lines when treated with these compounds. The specific mechanisms involved the downregulation of cell cycle progression markers .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones indicating effective antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazide Derivatives with Varying Aromatic Substituents
Key Analogs :
N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide (): Structure: Substitutes thiophene with a 3,4-dimethoxybenzoyl group. Properties: Higher molecular weight (418.46 g/mol) and polarity due to methoxy groups, which may improve solubility but reduce membrane permeability compared to the thiophene analog . Activity: Not explicitly reported in the evidence, but methoxy groups are known to modulate COX inhibition in NSAIDs .
N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide ():
- Structure : Cyclohexane ring replaces thiophene.
- Properties : Lower polarity (logP ~4.54) and increased lipophilicity, favoring blood-brain barrier penetration .
- Activity : Data unavailable, but cyclohexane’s hydrophobicity may enhance CNS-targeted applications.
N'-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (): Structure: Aliphatic propane chain instead of aromatic thiophene.
Table 1: Physicochemical Comparison
Pyrazolo[3,4-d]pyrimidines with Heterocyclic Modifications
Key Analogs :
Benzothiazole-Integrated Derivatives (): Structure: Benzothiazole replaces thiophene, linked via pyrazolopyrimidine. Activity: Compounds like 3a and 3d showed potent activity against P. aeruginosa (MIC: 5–10 µg/mL) and C. albicans . The thiophene analog’s activity may differ due to reduced π-π stacking compared to benzothiazole.
Thieno[3,2-d]pyrimidine Hybrids (): Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine. Synthesis: Requires Vilsmeier–Haack formylation and cyclization steps, differing from the target compound’s hydrazide coupling . Applications: Demonstrated kinase inhibition in prior studies, suggesting the thiophene-carbohydrazide variant may share similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
